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Compound of Interest

Compound Name: Olivil 4'-O-glucoside

CAS No.: 76880-93-8

Cat. No.: B1163482

Get Quote

Executive Summary
Olivil 4'-O-glucoside (C26H34O12, MW 538.54 Da) presents specific analytical challenges

due to its isomeric similarity to other lignan glycosides (e.g., pinoresinol glucosides). Accurate

identification requires distinguishing between the tetrahydrofuran (THF) core of olivil and the

bis-tetrahydrofuran core of its isomers. This guide compares high-resolution mass spectrometry

(HRMS) against standard low-resolution techniques, establishing HRMS as the superior

method for structural elucidation while validating Triple Quadrupole (QqQ) systems for routine

quantification.

Structural Context & Isomeric Challenges
Olivil is a mono-tetrahydrofuran lignan. Unlike pinoresinol (a bis-tetrahydrofuran), olivil

possesses an acyclic diol segment adjacent to the THF ring. This structural difference dictates

its fragmentation pathway, specifically the propensity for water loss and specific cross-ring

cleavages.

Analyte: Olivil 4'-O-glucoside[1][2]
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Formula: C₂₆H₃₄O₁₂

Monoisotopic Mass: 538.2050 Da

Key Structural Feature: 7,9':7',9-epoxylignan skeleton (mono-THF) with a glucose moiety at

the C4' position.

Methodology Comparison: Identification Strategies
The following table compares the performance of three primary analytical "alternatives" for

identifying this compound.

Table 1: Analytical Performance Matrix

Feature
Strategy A: HRMS

(Q-TOF/Orbitrap)

Strategy B: Triple

Quad (QqQ)

Strategy C: NMR

Spectroscopy

Primary Utility

Structural

Confirmation

(Unknown ID)

Quantification

(Routine Analysis)

Stereochemistry

(Absolute Config)

Mass Accuracy
< 5 ppm (Essential for

formula)

Unit Resolution (Not

specific)
N/A

Sensitivity High (pg levels) Very High (fg levels)
Low (mg levels

required)

Differentiation
Excellent (via MS/MS

patterns)

Moderate (requires

authentic std)

Superior

(distinguishes

stereoisomers)

Throughput Medium High Very Low

Expert Insight: For initial identification in complex matrices, Strategy A (HRMS) is the

mandatory starting point. Strategy B is only valid after the fragmentation pattern has been

confirmed by Strategy A.

Experimental Protocol (Self-Validating System)
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To ensure reproducibility, the following protocol includes "Checkpoints" that validate the system

performance.

Sample Preparation[2][3][4][5]
Extraction: Extract 100 mg of plant powder with 10 mL 70% Methanol.

Homogenization: Ultrasonicate for 30 min at <40°C to prevent glycoside hydrolysis.

Clarification: Centrifuge at 12,000 rpm for 10 min. Filter supernatant through a 0.22 µm

PTFE membrane.

Checkpoint: The filtrate must be clear. Cloudiness indicates lipid contamination which

suppresses ionization.

LC-MS Conditions[4][5]
Column: C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

Mobile Phase:

(A) 0.1% Formic Acid in Water (Promotes protonation/ionization).

(B) Acetonitrile.

Gradient: 5% B (0-1 min)

30% B (10 min)

95% B (12 min).

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

Why Negative Mode? Phenolic hydroxyls deprotonate readily, offering 10-50x higher

sensitivity than positive mode for this compound class.

Mass Fragmentation Analysis
The identification of Olivil 4'-O-glucoside relies on a specific cascade of bond cleavages.[3]
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Precursor Ion Selection
In negative mode, the deprotonated molecular ion [M-H]⁻ at m/z 537.19 is the primary

precursor.

Note: A formate adduct [M+HCOO]⁻ at m/z 583 may be observed if ammonium formate is

used in the mobile phase.

Fragmentation Pathway (MS/MS)
The collision-induced dissociation (CID) follows a predictable "stripping" mechanism:

Primary Cleavage (Deglycosylation): The weakest bond is the O-glycosidic linkage.

Transition: m/z 537

m/z 375 (Neutral loss of 162 Da: Anhydroglucose).

Significance: Confirms the presence of a hexose sugar.[3]

Secondary Cleavage (Aglycone Fragmentation): The aglycone (Olivil, m/z 375) undergoes

fragmentation at the THF ring and hydroxymethyl groups.

Transition: m/z 375

m/z 345 (Neutral loss of 30 Da: CH₂O). This is characteristic of lignans with hydroxymethyl
groups on the THF ring.

Diagnostic Cleavage (Skeleton Scission):

m/z 195 and m/z 179: These ions represent the cleavage of the lignan backbone,

generating guaiacyl (methoxy-phenolic) fragments.

Differentiation: Bis-THF lignans (like Pinoresinol) typically yield a dominant m/z 151. The

presence of m/z 195 is more indicative of the mono-THF/diol structure of Olivil.

Visualization of Fragmentation Pathway
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Precursor Ion [M-H]⁻
m/z 537.19

(Olivil 4'-O-glucoside)

Aglycone Ion [M-H-Glc]⁻
m/z 375.14

(Olivil)

Neutral Loss: 162 Da
(Glucose)

Fragment [M-H-Glc-CH₂O]⁻
m/z 345.13

(Loss of Formaldehyde)

Neutral Loss: 30 Da
(CH₂O)

Guaiacyl Fragment A
m/z 195

(Backbone Cleavage)

C8-C8' Cleavage

Guaiacyl Fragment B
m/z 179

(Demethylated Cleavage)

C8-C8' Cleavage

Click to download full resolution via product page

Caption: ESI(-) MS/MS fragmentation pathway of Olivil 4'-O-glucoside showing the

characteristic deglycosylation followed by lignan skeleton cleavage.

Comparison with Isomers
Table 2: Spectral Differentiation
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Compound
Precursor
(m/z)

Key Product
Ion 1

Key Product
Ion 2

Diagnostic
Feature

Olivil 4'-O-

glucoside
537 375 (Aglycone)

195 (Guaiacyl-

C3)

Loss of CH₂O

(30 Da) from

aglycone

Pinoresinol 4-O-

glucoside
519 357 (Aglycone)

151 (Guaiacyl-

C2)

Bis-THF ring is

more stable; m/z

151 dominant

Secoisolariciresi

nol Glc
523 361 (Aglycone) 165

Acyclic

backbone;

distinct

fragmentation

Note: Olivil glucoside is 18 Da heavier than Pinoresinol glucoside due to the "open" hydrated

nature of the mono-THF ring (hydration of the second furan ring). This mass difference is the

primary differentiator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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